molecular formula C13H11ClN2O4S B2386094 N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide CAS No. 1281021-06-4

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide

Cat. No.: B2386094
CAS No.: 1281021-06-4
M. Wt: 326.75
InChI Key: BLGMKJRUSWNZAS-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloropyridine ring, a sulfonyl group, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 3-methoxybenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide can be compared with other similar compounds, such as:

    N-[(6-chloropyridin-3-yl)sulfonyl]acetamide: This compound has a similar structure but with an acetamide group instead of a methoxybenzamide group. It is used in similar applications but may have different reactivity and biological activity.

    2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: This compound features a pyrrolidine ring instead of a methoxybenzamide moiety. It is used in different chemical reactions and may have distinct properties.

Properties

IUPAC Name

N-(6-chloropyridin-3-yl)sulfonyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-20-10-4-2-3-9(7-10)13(17)16-21(18,19)11-5-6-12(14)15-8-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGMKJRUSWNZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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